2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate: A closely related compound with similar structural features.
2-amino-5-boronic acid pinacol ester: Another compound with a similar core structure but different functional groups.
Uniqueness
2-amino-8’-methoxy-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23N3O5 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2'-amino-6-methoxy-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C24H23N3O5/c1-11-9-23(3,4)27-19-14(11)7-13(30-5)8-15(19)24(22(27)29)16(10-25)20(26)32-17-6-12(2)31-21(28)18(17)24/h6-8,11H,9,26H2,1-5H3 |
InChI Key |
ODUCSGYKDKLULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)OC)(C)C |
Origin of Product |
United States |
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